molecular formula C16H23N3O5S2 B2462844 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1219901-85-5

4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2462844
CAS RN: 1219901-85-5
M. Wt: 401.5
InChI Key: DIVSGIAXPAWHAD-UHFFFAOYSA-N
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Description

4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects. In

Scientific Research Applications

Metabolic Pathway Elucidation

Compounds related to the query chemical have been studied for their metabolic pathways in the context of drug development. For example, the metabolism of a novel antidepressant was investigated using human liver microsomes and recombinant enzymes, revealing insights into the oxidative metabolism pathways involving cytochrome P450 enzymes and other metabolic enzymes (Hvenegaard et al., 2012).

Inhibition of Carbonic Anhydrase Isozymes

Several studies have focused on the design of sulfonamide compounds incorporating various moieties for inhibiting carbonic anhydrase isozymes. These enzymes are relevant in physiological processes and diseases, including tumor growth and glaucoma. For instance, novel sulfonamides incorporating 1,3,5-triazine moieties showed potent inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX, suggesting their potential in managing hypoxic tumors and other conditions (Garaj et al., 2005).

Drug Discovery and Development

Compounds with a piperazine sulfonamide structure have been explored for their potential as drug candidates in various therapeutic areas. For example, derivatives were synthesized and tested as inhibitors for cytosolic human carbonic anhydrase isozymes and tumor-associated enzymes, showing low nanomolar inhibitors that could be of interest for pharmacological applications (Congiu et al., 2015).

Anticonvulsant Action and Seizure Protection

Benzenesulfonamide derivatives were discovered to act as effective carbonic anhydrase inhibitors with significant anticonvulsant activity. These compounds showed effective seizure protection in animal models, highlighting their potential in epilepsy treatment (Mishra et al., 2017).

Ionic Liquid Crystals

Research has also extended to the field of materials science, where piperidinium, piperazinium, and morpholinium cations were used in the design of ionic liquid crystals. These materials show promise for various applications due to their unique mesomorphic behavior (Lava et al., 2009).

properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S2/c1-17(2)25(21,22)14-5-3-13(4-6-14)16(20)18-9-11-19(12-10-18)26(23,24)15-7-8-15/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVSGIAXPAWHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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